N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
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Description
N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18F2N4O3S and its molecular weight is 420.43. The purity is usually 95%.
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Scientific Research Applications
- Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. It belongs to space group Pn (No. 7). Both aromatic rings in Fo24 are effectively coplanar, forming an interplanar angle of 0.7°. The central amide group plane is oriented with respect to both aromatic rings, creating intramolecular contacts .
- Advances in structural analyses of fluorinated benzamides have led to an increase in datasets, structures, and published papers. Researchers use databases like the Cambridge Structural Database (CSD) to explore these compounds .
- Weaker C-H⋯F/O interactions are also observed, including a synthon involving two C-H, a N-H, and two C-F groups. Additionally, C-F⋯C ring–ring stacking contacts contribute to the overall interactions .
Synthesis and Structure
Fluorinated Molecules in Medicinal Chemistry
Hydrogen Bonding and Molecular Stacking
Comparison with Other Fluorinated Benzamides
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3S/c1-11-3-7-15(8-4-11)25-29(27,28)19-17(12(2)23-24-19)18(26)22-10-13-5-6-14(20)9-16(13)21/h3-9,12,17,19,23-25H,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSWUHZUORHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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